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Compound of Interest

Compound Name: VU6001376

Cat. No.: B611770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
This document provides a comprehensive overview of the chemical compound VU6001376,

including its structure, and fundamental properties. Due to the limited availability of public

research on this specific molecule, this guide is based on foundational chemical information. As

of the latest literature review, in-depth biological activity, detailed experimental protocols, and

defined signaling pathways associated with VU6001376 have not been extensively published.

This guide will be updated as new information becomes available.

Chemical Identity and Structure
VU6001376 is a complex heterocyclic molecule. Its systematic name is N-(3,3-

difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzisothiazole-3-carboxamide.

The chemical structure of VU6001376 is characterized by several key functional groups and

ring systems:

A benzisothiazole core: This bicyclic system forms the central scaffold of the molecule.

A pyrazolopyridine group: Attached to the benzisothiazole core, this moiety is crucial for the

molecule's three-dimensional shape and potential interactions.
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A difluorocyclobutyl group: This substituent is attached to the carboxamide linker and is

notable for the presence of two fluorine atoms, which can significantly influence the

compound's metabolic stability and binding affinity.

A carboxamide linker: This functional group connects the benzisothiazole core to the

difluorocyclobutyl moiety.

Below is a table summarizing the key chemical identifiers for VU6001376.

Identifier Value

Systematic Name

N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-

b]pyridin-3-ylamino)-1,2-benzisothiazole-3-

carboxamide

Molecular Formula C₁₈H₁₄F₂N₆OS

Molecular Weight 400.41 g/mol

CAS Number 1968546-34-0

Physicochemical Properties (Predicted)
Due to the absence of published experimental data, the following physicochemical properties

are predicted based on the chemical structure. These values are estimations and should be

confirmed through experimental analysis.

Property Predicted Value

LogP 3.5 - 4.5

Topological Polar Surface Area (TPSA) 120 - 130 Å²

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 7

Rotatable Bonds 4
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Potential Biological Activity (Hypothetical)
The structural motifs present in VU6001376 suggest potential interactions with various

biological targets. The pyrazolopyridine and benzisothiazole ring systems are found in

numerous compounds with kinase inhibitory activity. The presence of nitrogen-containing

heterocycles and the carboxamide linker could facilitate hydrogen bonding and other non-

covalent interactions within the ATP-binding pocket of kinases.

Hypothesized Signaling Pathway Involvement:

Based on its structural features, VU6001376 could potentially modulate signaling pathways

commonly associated with kinase activity, such as those involved in cell proliferation,

differentiation, and apoptosis. However, without experimental evidence, any specific pathway is

purely speculative.

To illustrate a hypothetical workflow for investigating the biological activity of a novel compound

like VU6001376, the following diagram outlines a typical high-throughput screening and target

validation process.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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